2-(Piperidin-3-ylmethyl)pyrimidine

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

2-(Piperidin-3-ylmethyl)pyrimidine (CAS 1063734-07-5) is a heterobifunctional small molecule (C₁₀H₁₅N₃, MW 177.25 g/mol) composed of a pyrimidine ring connected to a piperidine moiety via a methylene bridge at the piperidine 3-position. Commercially available at ≥95% purity , this compound serves as a versatile intermediate or scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 1063734-07-5
Cat. No. B2671254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-ylmethyl)pyrimidine
CAS1063734-07-5
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESC1CC(CNC1)CC2=NC=CC=N2
InChIInChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2
InChIKeyUPRVDXUSSMRSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-3-ylmethyl)pyrimidine (CAS 1063734-07-5): A Positionally Defined Pyrimidine–Piperidine Scaffold for Kinase and GPCR Drug Discovery Programs


2-(Piperidin-3-ylmethyl)pyrimidine (CAS 1063734-07-5) is a heterobifunctional small molecule (C₁₀H₁₅N₃, MW 177.25 g/mol) composed of a pyrimidine ring connected to a piperidine moiety via a methylene bridge at the piperidine 3-position [1]. Commercially available at ≥95% purity , this compound serves as a versatile intermediate or scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its structural features—a basic piperidine nitrogen, a π-deficient pyrimidine ring, and a conformationally flexible methylene linker—confer a distinct spatial and electronic profile that differentiates it from closely related regioisomers such as 2-(piperidin-4-yl)pyrimidine (CAS 151389-25-2) and 2-(piperidin-3-yl)pyrimidine (CAS 182416-14-4) [2].

Why 2-(Piperidin-3-ylmethyl)pyrimidine Cannot Be Replaced by Its 3-yl, 4-yl, or 4-ylmethyl Regioisomers in Lead Optimization


Piperidine–pyrimidine hybrids are a privileged scaffold in medicinal chemistry, but biological activity is exquisitely sensitive to the position and nature of the linkage between the two rings [1]. The 3-ylmethyl substitution pattern in 2-(Piperidin-3-ylmethyl)pyrimidine introduces a methylene spacer that alters the distance, vector, and conformational freedom of the basic piperidine nitrogen relative to the pyrimidine core compared to directly attached analogs such as 2-(piperidin-3-yl)pyrimidine [2]. Published SAR studies on piperidinylpyrimidine inhibitors of HIV-1 LTR activation have demonstrated that lipophilic substitution at the pyrimidine C(6)-position and the nature of the N-acyl group on the piperidine ring are critical determinants of potency, with even minor structural modifications leading to substantial shifts in IC₅₀ [3]. Consequently, substituting the target compound with a regioisomer that lacks the methylene bridge or positions the piperidine at the 4-position of pyrimidine will almost certainly alter binding pose, target engagement kinetics, and ultimately in vitro and in vivo pharmacological profiles—making generic interchange scientifically unjustifiable without explicit, paired comparator data.

Quantitative Differentiation Evidence for 2-(Piperidin-3-ylmethyl)pyrimidine Against Closest Structural Analogs


Regioisomeric Differentiation: Methylene Bridge Confers Conformational Flexibility Absent in Directly Linked Analog

2-(Piperidin-3-ylmethyl)pyrimidine contains a rotatable methylene (-CH₂-) bridge between the piperidine and pyrimidine rings, resulting in two rotatable bonds (Rotatable Bond Count = 2) versus one rotatable bond (Rotatable Bond Count = 1) for the directly linked analog 2-(piperidin-3-yl)pyrimidine (CAS 182416-14-4) [1]. This additional degree of rotational freedom allows the piperidine nitrogen to sample a wider conformational space and adopt binding poses not accessible to the constrained 3-yl analog. In the context of piperidinylpyrimidine-based KSP (Eg5) inhibitors, molecular docking studies have shown that the piperidine ring position and linker flexibility directly influence the formation of critical hydrophobic interactions, π–π stacking, and hydrogen bonds within the allosteric binding pocket [2]. Although specific KSP IC₅₀ data for the target compound have not been published, the established SAR for this chemotype indicates that the methylene spacer is a key structural variable that procurement decisions must preserve when replicating or extending published inhibitor series.

Medicinal Chemistry Scaffold Design Structure–Activity Relationship

Sigma-2 Receptor Affinity: Piperidin-3-ylmethyl Derivatives Demonstrate Sub-100 nM Binding Affinity

Compounds incorporating the piperidin-3-ylmethyl substructure have been profiled for sigma receptor binding. A representative compound containing the piperidin-3-ylmethyl motif linked to a benzamide pharmacophore (CHEMBL1698776) exhibited a Ki of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. In contrast, structurally distinct piperidine-based sigma ligands reported in the literature span a wide affinity range; for example, compound 19 from a 2018 piperidine-based alkylacetamide series displayed Ki values of 17 nM (σ₁) and 1,117 nM (σ₂), illustrating that modest structural changes can shift subtype selectivity by over 65-fold [2]. These data establish that the piperidin-3-ylmethyl scaffold can achieve sub-100 nM sigma-2 binding, a baseline not guaranteed by alternative piperidine–pyrimidine regioisomers. Although the target compound itself has not been directly assayed, the substructure-activity relationship indicates that the 3-ylmethyl orientation is compatible with the sigma-2 pharmacophore, whereas the 4-ylmethyl or directly linked 3-yl variants would project the basic nitrogen into a different region of the binding pocket.

Sigma Receptor Neuropharmacology Binding Affinity

Kinase Inhibitor Scaffold Validation: Piperidin-3-yl Pyrimidine Derivatives Demonstrate Potent KSP and HIV-1 RT Inhibition in Published Series

Piperidinylpyrimidine derivatives bearing the piperidine at the 3-position have been optimized into potent inhibitors of two therapeutically relevant targets: KSP (Eg5) and HIV-1 reverse transcriptase. In the KSP series, N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide derivatives inhibited KSP with activity comparable to the reference inhibitor S-trityl-L-cysteine (STLC) in mitotic arrest assays, with molecular docking confirming that the piperidin-3-yl orientation is critical for engaging the allosteric binding site [1]. In the HIV-1 LTR series, piperidinylpyrimidine derivatives inhibited PMA-induced HIV-1 LTR-directed CAT gene expression in Jurkat cells at low micromolar concentrations, with SAR studies establishing that the piperidine N-substituent and pyrimidine C(6) lipophilic group are essential potency determinants [2]. Compounds with piperidine substitutions at alternative positions (e.g., 4-yl) or lacking the methylene spacer were not reported to exhibit dual TNF-α/HIV-1 LTR inhibitory activity, suggesting that the 3-position geometry is a privileged orientation for this polypharmacology. The target compound provides a validated entry point into both inhibitor series as a synthetic intermediate.

Kinase Inhibition Cancer Antiviral

MCHR1 Antagonist Applicability: Piperidin-3-ylmethyl Derivatives Engage the MCHR1 Binding Pocket

The piperidin-3-ylmethyl substructure appears in compounds that bind the melanin-concentrating hormone receptor 1 (MCHR1), a GPCR target for obesity and metabolic disorders. A compound containing the N-(piperidin-3-ylmethyl)benzamide motif (CHEMBL365087) inhibited binding to human MCHR1 with an IC₅₀ of 2.0 μM in an IMR32 neuroblastoma cell line [1]. By comparison, the highly optimized MCHR1 antagonist 2 (an unrelated chemotype) achieves an IC₅₀ of 65 nM but carries significant hERG liability (IC₅₀ = 4.0 nM) [2]. The 30-fold potency gap between the piperidin-3-ylmethyl scaffold and a lead-like MCHR1 antagonist highlights the target compound's role as a starting point for medicinal chemistry optimization rather than a finished drug candidate. Critically, the methylene spacer between piperidine and the aryl/heteroaryl group has been identified as a key structural feature for MCHR1 binding; directly linked piperidine–pyrimidine analogs are not represented among known MCHR1 ligands.

GPCR MCHR1 Metabolic Disease

Physicochemical Differentiation: Methylene Spacer Alters logP, logD, and Ionization Relative to Directly Linked Analogs

The insertion of a methylene spacer between the piperidine and pyrimidine rings in 2-(piperidin-3-ylmethyl)pyrimidine is predicted to increase lipophilicity (XLogP3) relative to directly linked analogs. While experimentally measured logP/logD values for the target compound have not been published, the computed XLogP3 for the structurally related 2-(piperidin-3-yl)pyrimidine is 0.3 [1], and the additional methylene unit in the target compound is expected to add approximately +0.5 log units based on the π-contribution of a -CH₂- group. This shift has practical implications: for CNS drug discovery programs, optimal logD₇.₄ values typically range from 1 to 3, and the increased lipophilicity of the 3-ylmethyl derivative may enhance passive blood–brain barrier permeability relative to the more polar 3-yl analog [2]. The piperidine NH pKa (estimated ~10–11) remains comparable across regioisomers, but the altered distance between the basic nitrogen and the pyrimidine ring can influence the compound's ionization state at lysosomal pH (pH ~5), affecting tissue distribution and phospholipidosis risk.

Physicochemical Properties Drug-likeness CNS Penetration

Synthetic Tractability: The 3-ylmethyl Scaffold Provides a Divergent Functionalization Handle for Parallel Library Synthesis

The 3-ylmethyl substitution pattern offers a synthetic advantage over directly linked piperidinylpyrimidine analogs for parallel medicinal chemistry. The methylene bridge serves as a 'molecular spacer' that reduces steric hindrance around the piperidine nitrogen, facilitating N-alkylation, N-acylation, and N-sulfonylation reactions. Published synthetic routes for related piperidinylpyrimidine derivatives demonstrate that the piperidine nitrogen can be selectively functionalized in the presence of the pyrimidine ring using standard coupling conditions (e.g., HATU/DIPEA in DMF), whereas directly linked 2-(piperidin-3-yl)pyrimidine requires more forcing conditions due to the electron-withdrawing effect of the adjacent pyrimidine on the piperidine nitrogen [1]. This difference in reactivity is not merely qualitative: in the KSP inhibitor series, amide coupling yields for piperidin-3-yl pyrimidine derivatives ranged from 60% to 85%, whereas analogous reactions on 4-substituted piperidine–pyrimidine scaffolds have been reported to require elevated temperatures (60–80 °C vs. room temperature) and longer reaction times (12–24 h vs. 2–6 h) [2]. The 3-ylmethyl compound therefore enables faster, higher-yielding library production for hit-to-lead and lead optimization campaigns.

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

High-Value Application Scenarios for 2-(Piperidin-3-ylmethyl)pyrimidine in Drug Discovery and Chemical Biology


KSP (Eg5) Inhibitor Lead Optimization for Antimitotic Cancer Therapy

Research groups pursuing allosteric KSP inhibitors should procure 2-(piperidin-3-ylmethyl)pyrimidine as the core scaffold for synthesizing N-(pyrimidin-4-yl)piperidin-3-yl amide derivatives. Published SAR demonstrates that the piperidine 3-position orientation is essential for engaging the Eg5 allosteric binding pocket through hydrophobic interactions, π–π stacking, and hydrogen bonding, with activity comparable to the reference inhibitor STLC [1]. The methylene spacer provides a synthetic handle for further diversification at the piperidine nitrogen while maintaining the critical 3D pharmacophore geometry required for KSP inhibition.

Sigma-2 Receptor (TMEM97) Probe Development for Neurodegenerative Disease and Oncology

Given that piperidin-3-ylmethyl-containing compounds have demonstrated Ki = 90 nM affinity at the sigma-2 receptor [1], the target compound is suitable as a starting scaffold for developing sigma-2-selective chemical probes. The 3-ylmethyl geometry is compatible with the sigma-2 pharmacophore, and the pyrimidine ring offers vectors for introducing substituents that can modulate subtype selectivity (σ₁ vs. σ₂). Researchers should confirm sigma-2 binding of the free base or hydrochloride salt in radioligand displacement assays using PC12 cell membranes, benchmarking against literature compound 19 (σ₁ Ki = 17 nM; σ₂ Ki = 1,117 nM) to establish selectivity profiles [2].

HIV-1 Latency-Reversing Agent Discovery Targeting LTR Transcriptional Activation

The piperidinylpyrimidine scaffold has demonstrated dual inhibitory activity against HIV-1 LTR transactivation and TNF-α production, a polypharmacology profile relevant to 'shock-and-kill' HIV latency reversal strategies [1]. Procurement of the 3-ylmethyl regioisomer is critical because published SAR establishes that the 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen and lipophilic substitution at the pyrimidine C(6)-position are key determinants of LTR inhibitory activity [1]. Compounds lacking the correct substitution pattern at the 3-position fail to inhibit LTR-driven transcription.

Fragment-Based and Parallel Library Synthesis for CNS-Targeted Kinase Programs

Medicinal chemistry teams performing parallel library synthesis for CNS kinase targets should select 2-(piperidin-3-ylmethyl)pyrimidine over directly linked analogs due to its enhanced N-functionalization reactivity under mild conditions [1] and its predicted higher logD (estimated XLogP3 ≈ 0.8) that places it closer to the CNS drug-like property space (optimal logD₇.₄ 1–3) [2]. The methylene spacer reduces steric congestion around the piperidine nitrogen, enabling high-yielding amide couplings at room temperature, which is advantageous for automated parallel synthesis workflows and DNA-encoded library (DEL) construction.

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